molecular formula C22H17BrN2 B1278548 4-Bromo-1-trityl-1H-pyrazole CAS No. 95162-14-4

4-Bromo-1-trityl-1H-pyrazole

Cat. No.: B1278548
CAS No.: 95162-14-4
M. Wt: 389.3 g/mol
InChI Key: CPENTLJGGGSVAJ-UHFFFAOYSA-N
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Description

4-Bromo-1-trityl-1H-pyrazole is an organic compound characterized by the presence of a bromine atom at the fourth position and a trityl group at the first position of the pyrazole ring. This compound is a white or off-white crystalline solid and is used in various chemical and pharmaceutical applications due to its unique structural properties .

Scientific Research Applications

4-Bromo-1-trityl-1H-pyrazole is utilized in various scientific research applications, including:

Safety and Hazards

4-Bromo-1-trityl-1H-pyrazole may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

4-Bromopyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole. It may be used as starting material in the synthesis of 1,4′-bipyrazoles . It is also used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .

Preparation Methods

The synthesis of 4-Bromo-1-trityl-1H-pyrazole typically involves the reaction of trityl bromide with 4-bromopyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide, followed by heating the reaction mixture to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Bromo-1-trityl-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reagents and conditions used in the reactions.

Comparison with Similar Compounds

4-Bromo-1-trityl-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the bromine atom and the trityl group, which imparts distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

4-bromo-1-tritylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2/c23-21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPENTLJGGGSVAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445567
Record name 4-BROMO-1-TRITYL-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95162-14-4
Record name 4-BROMO-1-TRITYL-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 75 mL sealed tube, 4-bromopyrazole (1.0 g, 6.8 mmol), pyridine (21.0 mL, 258 mmol), triphenylmethyl chloride (2.1 g, 7.5 mmol), and 4-dimethylaminopyridine (0.17 g, 1.4 mmol) were added. The mixture was stirred at 80° C. for 24 hours. The mixture was diluted with water, and the solids which crashed out were filtered, rinsed with water and air-dried to yield 4-bromo-1-trityl-1-H-pyrazole as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ph3CCl (10.4 g, 37 mmol) was added to a mixture of 4-bromopyrazole (5.0 g, 34 mmol) and potassium tert-butoxide (4.58 g, 41 mmol) in DMF (15 mL) at 0° C. then the mixture was stirred at 28° C. for 12 hours. The mixture was diluted with water and extracted with ethyl acetate, filtrated and recrystallized. The solid was dried under reduced pressure to afford 4-bromo-1-trityl-1H-pyrazole. MS ESI calc'd. for C22H18BrN2 [M+H]+389 and 391. found 389 and 391. 1H NMR (400 MHz, DMSO-d6): δ 7.74 (s, 1H), 7.50 (s, 1H), 7.38-7.34 (m, 10H), 7.04-7.01 (m, 5H).
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.58 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-bromopyrazole (10.0 g, 68.0 mmol) in N,N-dimethylformamide (100 mL) was added dropwise triethylamine (23.7 mL, 170 mmol) under nitrogen atmosphere at room temperature. Trityl chloride (37.9 g, 136 mmol) was added to the reaction solution on an ice bath (0° C.), and stirred for 3 hours at 70° C. Water (400 mL) was added to the reaction solution to precipitate the solids. The precipitated solids were filtered and dried under a reduced pressure. The solids were then azeotropically dried with toluene to obtain the title compound (22.9 g, 87%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
23.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
37.9 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Yield
87%

Synthesis routes and methods IV

Procedure details

Trityl chloride (9.02 g) was added to a stirred solution of 4-bromopyrazole (4.24 g) and 4-dimethylaminopyridine (0.711 g) in pyridine (90 ml). The reaction mixture was heated to 85° C. for 20 hrs, cooled to room temperature and partitioned between diethyl ether and water. The organic layer was separated, dried (MgSO4) and evaporated under reduced pressure. The crude product was recrystallized from hexane/toluene (5/1, 180 ml) to afford the title compound (4.0 g). The remaining solids and the mother liquors were combined and purified by column chromatography on silica gel eluting with pentane/ether (30/1, v/v) to afford a second batch of title compound (3.0 g).
Quantity
9.02 g
Type
reactant
Reaction Step One
Quantity
4.24 g
Type
reactant
Reaction Step One
Quantity
0.711 g
Type
catalyst
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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